5-(2-chlorophenyl)-7-ethyl-2,4-dihydrothieno[2,3-e][1,4]diazepin-3-one
Description
N,N-Dimethyltryptamine . This compound is a naturally occurring psychedelic substance found in various plants and animals. It is notable for its powerful psychoactive properties and has been used traditionally in shamanic rituals.
Properties
IUPAC Name |
5-(2-chlorophenyl)-7-ethyl-2,4-dihydrothieno[2,3-e][1,4]diazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)18-13(19)8-17-15(11)20-9/h3-7H,2,8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJBTFWZVFQFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(NC(=O)CN=C2S1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(NC(=O)CN=C2S1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyltryptamine can be synthesized through several methods. One common method involves the reaction of tryptamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically takes place in an acidic medium, often using acetic acid as a solvent.
Industrial Production Methods
Industrial production of N,N-Dimethyltryptamine is less common due to its legal status in many countries. when produced, it follows similar synthetic routes as in laboratory settings but on a larger scale, ensuring higher purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyltryptamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, simpler amines, and substituted tryptamines.
Scientific Research Applications
N,N-Dimethyltryptamine has been extensively studied for its effects on the human brain and its potential therapeutic applications. It is used in:
Chemistry: As a model compound for studying indole chemistry.
Biology: To understand its role in the human brain and its interaction with serotonin receptors.
Medicine: Investigated for its potential in treating mental health disorders such as depression and anxiety.
Industry: Limited industrial applications due to its psychoactive properties and legal restrictions.
Mechanism of Action
N,N-Dimethyltryptamine exerts its effects primarily by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to altered perception, mood, and cognition. The exact molecular pathways involved are still under investigation, but it is known to affect neurotransmitter release and neural activity.
Comparison with Similar Compounds
N,N-Dimethyltryptamine is often compared to other tryptamines such as:
Psilocybin: Found in magic mushrooms, also a potent psychedelic.
Lysergic acid diethylamide (LSD): A synthetic compound with similar psychoactive effects.
Mescaline: Found in peyote cactus, another naturally occurring psychedelic.
What sets N,N-Dimethyltryptamine apart is its rapid onset and short duration of action, making it unique among psychedelics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
